(4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid
Overview
Description
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is likely to participate in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound, such as our compound, with a halide or pseudo-halide, catalyzed by a palladium(0) complex .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical synthetic pathways . The product of this reaction can be used to synthesize a wide range of biologically active compounds .
Result of Action
The products of the suzuki-miyaura cross-coupling reaction, in which this compound participates, can be used to synthesize a wide range of biologically active compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is water-soluble, which means it may spread in water systems . This solubility can influence how the compound is distributed in the body and how it interacts with its targets.
Biochemical Analysis
Biochemical Properties
(4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can interact with proteins containing cis-diol groups, such as glycoproteins, through boronate ester formation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression profiles and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the transcriptional activity of target genes, thereby influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of phenol and boric acid derivatives . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effect without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by oxidative enzymes, leading to the formation of hydroxylated derivatives . Additionally, it can affect metabolic fluxes by inhibiting key enzymes involved in metabolic pathways, resulting in altered levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with intracellular proteins . The distribution of this compound within tissues can also be influenced by its binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus if it interacts with nuclear transport proteins or to the mitochondria if it has mitochondrial targeting sequences . The subcellular localization of this compound can significantly impact its biochemical activity and the cellular processes it influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid typically involves the reaction of 4-fluoro-2-nitrophenol with phenylboronic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: (4-(4-Amino-2-nitrophenoxy)phenyl)boronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
(4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a nitro group, which affects its reactivity and applications.
Uniqueness
(4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is unique due to the presence of both fluoro and nitro groups, which provide distinct reactivity patterns and enable its use in a broader range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
[4-(4-fluoro-2-nitrophenoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BFNO5/c14-9-3-6-12(11(7-9)15(18)19)20-10-4-1-8(2-5-10)13(16)17/h1-7,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOPFWUHFIYTSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BFNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672915 | |
Record name | [4-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-59-8 | |
Record name | B-[4-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957062-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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